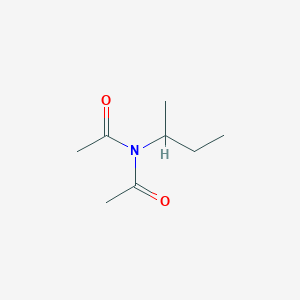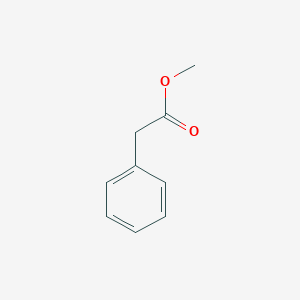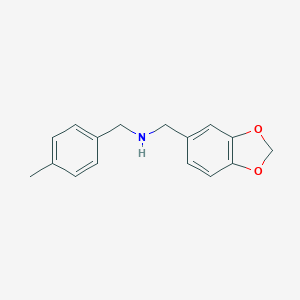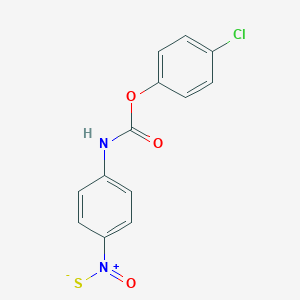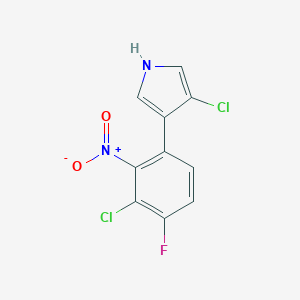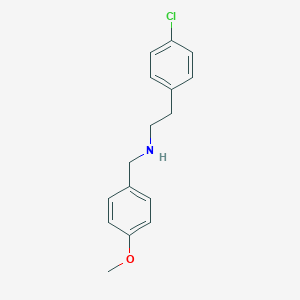
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine (2-CPME) is a chemical compound of the phenethylamine class. It is a derivative of phenethylamine, with a phenyl ring substituted with a chlorine atom and a methoxybenzyl group attached to the nitrogen atom. It is a synthetic compound that has been studied for its potential applications in scientific research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway of compound '2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine' involves the conversion of 4-chlorobenzaldehyde to 4-chlorobenzyl alcohol, followed by the reaction of 4-chlorobenzyl alcohol with 4-methoxybenzylamine to form the intermediate product, which is then converted to the final product through a reductive amination reaction.
Starting Materials
4-chlorobenzaldehyde, 4-chlorobenzyl alcohol, 4-methoxybenzylamine, NaBH4, HCl, NaOH, EtOH
Reaction
Step 1: Conversion of 4-chlorobenzaldehyde to 4-chlorobenzyl alcohol, React 4-chlorobenzaldehyde with NaBH4 in EtOH under reflux conditions to obtain 4-chlorobenzyl alcohol, Step 2: Reaction of 4-chlorobenzyl alcohol with 4-methoxybenzylamine, React 4-chlorobenzyl alcohol with 4-methoxybenzylamine in the presence of HCl in EtOH at room temperature to obtain the intermediate product, Step 3: Reductive amination reaction, React the intermediate product with NaBH4 and NaOH in EtOH under reflux conditions to obtain the final product, 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine
作用机制
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine acts as an agonist at the serotonin and dopamine receptors. It has been shown to increase the release of serotonin and dopamine in the brain, and to decrease the reuptake of these neurotransmitters. This leads to increased concentrations of serotonin and dopamine in the brain, which can lead to a variety of effects, such as increased alertness and improved mood.
生化和生理效应
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters. It has also been shown to increase the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. In addition, it has been shown to increase the levels of the neurotransmitter acetylcholine in the brain.
实验室实验的优点和局限性
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine has several advantages as an experimental tool for scientific research. It is a relatively stable compound, and is easy to synthesize in high yields. It is also relatively non-toxic, and has a low potential for abuse. However, there are some limitations to its use. It has a short half-life, and is rapidly metabolized in the body. In addition, it is not selective for any particular receptor, and can act on a variety of receptors.
未来方向
Future research on 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine could focus on the development of more selective agonists for specific receptors. It could also be used to study the effects of drugs on behavior, and to develop new treatments for mental health disorders. In addition, it could be used to study the effects of drugs on the central nervous system, and to develop treatments for neurological disorders. Finally, it could be used to study the pharmacology of monoamine neurotransmitters, and to develop new drugs for the treatment of mental health disorders.
科学研究应用
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine has been studied as a potential tool for scientific research. It has been used in studies of the pharmacology of monoamine neurotransmitters, such as serotonin and dopamine. It has also been used in studies of the effects of drugs on the central nervous system, and as an experimental tool in studies of the effects of drugs on behavior.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-19-16-8-4-14(5-9-16)12-18-11-10-13-2-6-15(17)7-3-13/h2-9,18H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENTZLVVHHHDSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386130 |
Source


|
| Record name | 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine | |
CAS RN |
355382-88-6 |
Source


|
| Record name | 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

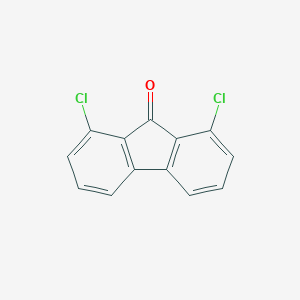
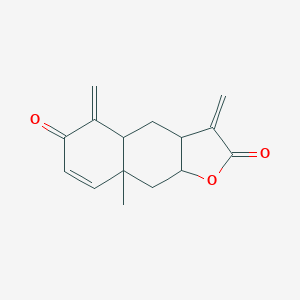
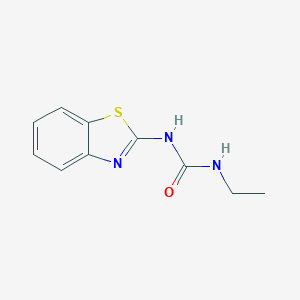
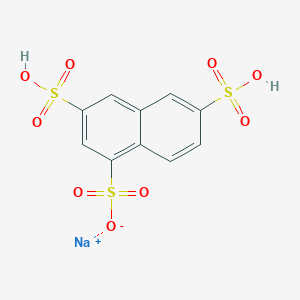
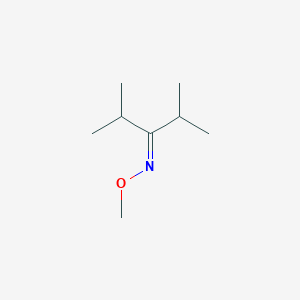
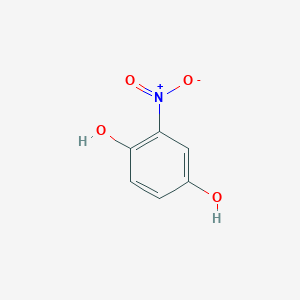
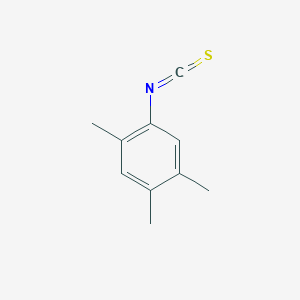
![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)
